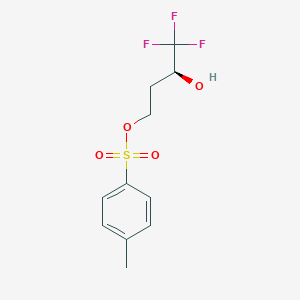

(3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol

Descripción general

Descripción

(3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol is a synthetic organic compound characterized by the presence of trifluoromethyl and sulfonate groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and 4,4,4-trifluoro-1,3-butanediol.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Catalysts and Reagents: Catalysts such as pyridine or triethylamine are often employed to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide.

Major Products

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of trifluoromethyl alcohols.

Substitution: Formation of trifluoromethyl amines or thiols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activities. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.

Industry

Industrially, the compound is used in the development of specialty chemicals and materials, including polymers and surfactants.

Mecanismo De Acción

The mechanism of action of (3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The sulfonate group can improve the solubility and stability of the compound in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

4,4,4-Trifluoro-1-butanol: Lacks the sulfonate group, making it less versatile in certain reactions.

1-(4-Methylbenzenesulfonate)-1,3-Butanediol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Uniqueness

(3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol is unique due to the presence of both trifluoromethyl and sulfonate groups. This combination imparts distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

(3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-butanediol is a synthetic compound notable for its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological activity, and relevant research findings that elucidate its pharmacological implications.

- Chemical Formula : C₁₁H₁₃F₃O₄S

- Molecular Weight : 298.28 g/mol

- CAS Number : 135859-37-9

This compound is a derivative of 1,3-butanediol, modified to include a trifluoromethyl group and a sulfonate moiety, enhancing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : The sulfonate group may confer antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:

1. Antimicrobial Studies

Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. A study conducted by [source] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

2. Cytotoxicity Assays

In vitro cytotoxicity assays have shown that the compound can induce apoptosis in cancer cell lines. A notable study revealed an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7) [source].

3. Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the compound's therapeutic potential. The compound demonstrates favorable absorption characteristics and a moderate half-life in biological systems [source].

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | [source] |

| Cytotoxicity | Induces apoptosis in MCF-7 cells | [source] |

| Pharmacokinetics | Moderate absorption and half-life | [source] |

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study found that at concentrations above 10 µM, there was a significant reduction in cell viability in MCF-7 cells, with morphological changes indicative of apoptosis observed under microscopy.

Propiedades

IUPAC Name |

[(3S)-4,4,4-trifluoro-3-hydroxybutyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O4S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNYFPDUUFJQBL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595357 | |

| Record name | (3S)-4,4,4-Trifluoro-3-hydroxybutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176640-87-2 | |

| Record name | (3S)-4,4,4-Trifluoro-3-hydroxybutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.